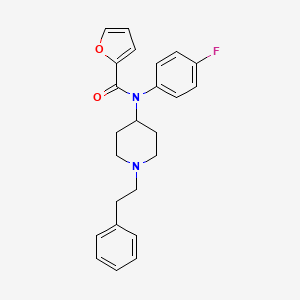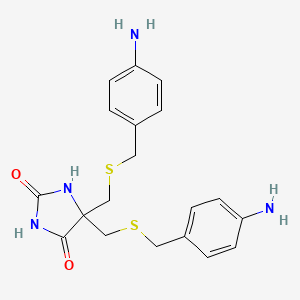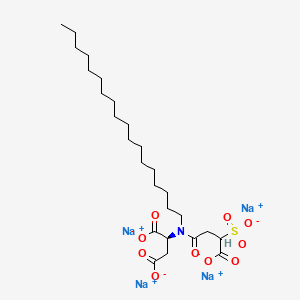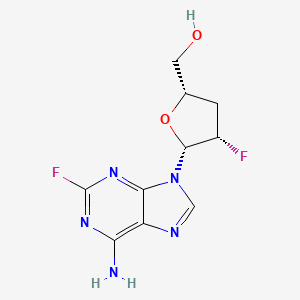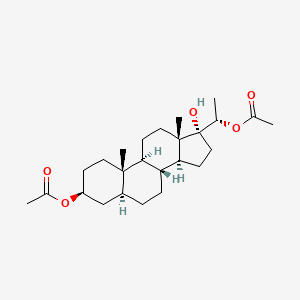
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate is a steroid derivative with the molecular formula C25H40O5. This compound is a derivative of allopregnane, a type of steroid that is structurally related to progesterone. It is characterized by the presence of three hydroxyl groups at the 3beta, 17alpha, and 20alpha positions, which are acetylated to form diacetate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be synthesized from allopregnane-3beta,17alpha,20alpha-triol. The synthesis involves the acetylation of the hydroxyl groups at the 3beta and 20alpha positions. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The acetylation reaction is carefully monitored to prevent over-acetylation or incomplete reactions.
Chemical Reactions Analysis
Types of Reactions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate ester back to the triol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of allopregnane-3beta,17alpha,20alpha-triol.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Mechanism of Action
The mechanism of action of allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: Differing in the stereochemistry at the 20 position.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Differing in the presence of additional hydroxyl and keto groups.
Allopregnane-3beta,17alpha,20beta-trioldibenzoate: Differing in the ester groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1176-49-4 |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18-,19-,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
COXXOOWTEWCQRW-PEFWAVJTSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


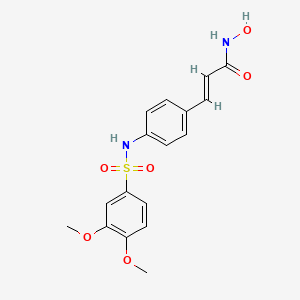

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
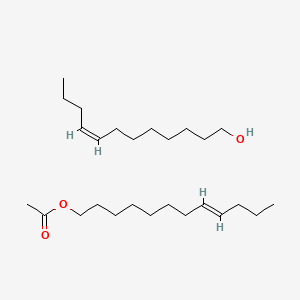
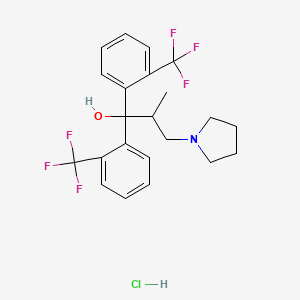
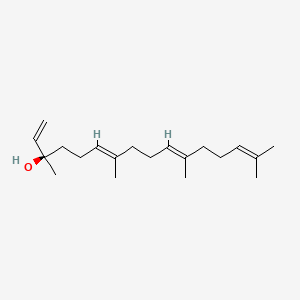
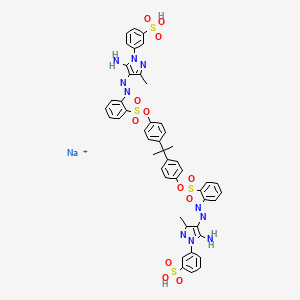
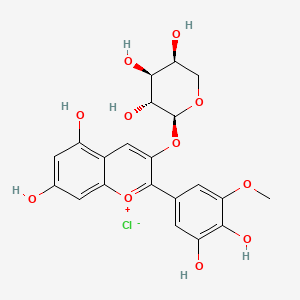
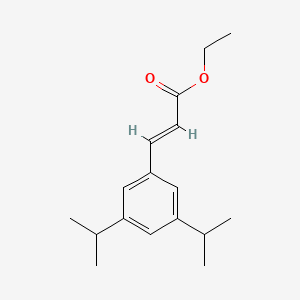
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
